Bisabola-2,10-diene-1,9-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

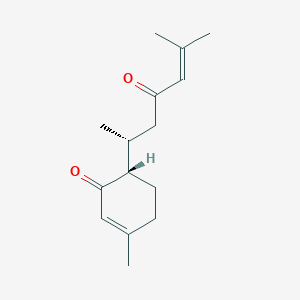

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6S)-3-methyl-6-[(2R)-6-methyl-4-oxohept-5-en-2-yl]cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-10(2)7-13(16)9-12(4)14-6-5-11(3)8-15(14)17/h7-8,12,14H,5-6,9H2,1-4H3/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMJFKHIALXTFH-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(CC1)C(C)CC(=O)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@@H](CC1)[C@H](C)CC(=O)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107439-25-8, 83217-93-0 | |

| Record name | rel-(6S)-6-[(1R)-1,5-Dimethyl-3-oxo-4-hexen-1-yl)-3-methyl-2-cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107439-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexen-1-one, 6-(1,5-dimethyl-3-oxo-4-hexenyl)-3-methyl-, [S-(R*,S*)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83217-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

chemical structure and stereochemistry of Bisabola-2,10-diene-1,9-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabola-2,10-diene-1,9-dione is a naturally occurring sesquiterpenoid that has been isolated from the leaves of Alpinia intermedia, a plant belonging to the ginger family (Zingiberaceae). Sesquiterpenoids are a class of C15 terpenoids known for their structural diversity and wide range of biological activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, compiled from available scientific information.

Chemical Structure and Properties

This compound possesses the molecular formula C₁₅H₂₂O₂ and has a CAS Registry Number of 107439-25-8. The structure features a bisabolane (B3257923) skeleton, which is characterized by a six-membered ring with a side chain containing the remaining nine carbon atoms. The nomenclature "this compound" indicates the presence of two double bonds at positions 2 and 10, and two ketone functional groups at positions 1 and 9.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₂ | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 107439-25-8 | --INVALID-LINK-- |

| Natural Source | Leaves of Alpinia intermedia | --INVALID-LINK--, --INVALID-LINK-- |

Stereochemistry

The stereochemistry of this compound has not been fully elucidated in publicly available literature. The bisabolane skeleton contains multiple chiral centers, leading to the possibility of numerous stereoisomers. The precise configuration of these chiral centers in the naturally occurring compound would require detailed spectroscopic analysis, such as 2D NMR and X-ray crystallography, which is not currently available in the public domain.

Visualization of the Core Structure

The logical relationship for the identification of the chemical structure of a natural product like this compound follows a standard workflow in phytochemistry. This process begins with the plant material and proceeds through extraction, isolation, and ultimately, structure elucidation using various spectroscopic techniques.

Caption: General workflow for the isolation and structure elucidation of this compound.

Experimental Protocols

-

Plant Material Collection and Preparation: The leaves of Alpinia intermedia would be collected, identified by a botanist, and then dried and ground into a fine powder.

-

Extraction: The powdered plant material would be extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature or under reflux. The solvent would then be evaporated under reduced pressure to yield a crude extract.

-

Fractionation and Isolation: The crude extract would be subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate). Fractions would be collected and monitored by thin-layer chromatography (TLC). Fractions containing the target compound would be further purified by repeated column chromatography or by high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound would be determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify the presence of functional groups, such as ketones and carbon-carbon double bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR to determine the number and types of protons, and ¹³C NMR to determine the number and types of carbon atoms. 2D NMR techniques (e.g., COSY, HSQC, HMBC) would be used to establish the connectivity of atoms within the molecule and to aid in the assignment of stereochemistry.

-

Quantitative Data

Specific quantitative data, such as NMR chemical shifts, coupling constants, and specific rotation values for this compound, are not available in the reviewed literature. The acquisition of this data would require the re-isolation and full spectroscopic characterization of the compound.

Conclusion

This compound is a sesquiterpenoid from Alpinia intermedia with a defined chemical formula. While its core structure is known, detailed information regarding its stereochemistry and comprehensive spectroscopic data is not currently present in the public scientific domain. Further research is required to fully characterize this natural product, which would enable a more thorough investigation of its potential biological activities and applications in drug development. The protocols and workflow outlined in this guide provide a framework for researchers to pursue the isolation and complete structural elucidation of this compound.

An In-depth Technical Guide on the Physicochemical Properties of Bisabola-2,10-diene-1,9-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisabola-2,10-diene-1,9-dione is a sesquiterpenoid of interest, belonging to the bisabolane (B3257923) class of natural products. First identified in Alpinia intermedia, this compound's physicochemical properties are crucial for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, outlines standard experimental protocols for the determination of these properties, and presents a general workflow for its isolation and characterization. While specific biological signaling pathways for this compound are not yet elucidated in published literature, its classification as a terpenoid suggests potential for various biological activities warranting further investigation.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. It is important to note that much of the quantitative data for this compound has not been experimentally determined and reported in publicly available literature. The provided information is based on data from chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₂ | Molbase[1] |

| Molecular Weight | 234.33 g/mol | ChemFaces[2] |

| Physical Description | Oil | ChemFaces[2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[2] |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Density | Not Reported | |

| pKa | Not Reported |

Experimental Protocols for Physicochemical Property Determination

For drug development and research purposes, the experimental determination of the physicochemical properties of this compound is essential. Below are detailed methodologies for key experiments that can be employed to characterize this compound.

Determination of Melting and Boiling Points

Given that this compound is described as an oil, standard melting point determination may not be applicable unless it solidifies at lower temperatures.

-

Melting Point Determination (for oils that solidify):

-

Apparatus: Capillary melting point apparatus or a differential scanning calorimeter (DSC).

-

Method (Capillary Tube):

-

A small sample of the solidified oil is introduced into a capillary tube.

-

The tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the appearance of the first liquid drop to complete liquefaction is recorded as the melting point range.

-

-

-

Boiling Point Determination (Microscale Method):

-

Apparatus: A small test tube, a capillary tube sealed at one end, a thermometer, and a heating bath (e.g., oil bath).

-

Method:

-

A few drops of the oil are placed in the small test tube.

-

The capillary tube is inverted (open end down) and placed into the test tube.

-

The apparatus is heated gently in the oil bath.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

-

-

Determination of Density

-

Apparatus: A pycnometer (specific gravity bottle) of a known volume and an analytical balance.

-

Method:

-

The empty pycnometer is weighed.

-

The pycnometer is filled with the sample oil and weighed again.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed.

-

The density of the oil is calculated using the formula: Density = (mass of oil / mass of reference liquid) * density of reference liquid.

-

Determination of pKa

The determination of the acid dissociation constant (pKa) is relevant if the molecule contains acidic or basic functional groups. For this compound, the dione (B5365651) functionality does not typically exhibit significant acidity or basicity in aqueous solutions. However, experimental determination can be performed.

-

Apparatus: pH meter, burette, and a titration vessel.

-

Method (Potentiometric Titration):

-

A solution of the compound in a suitable solvent (e.g., a water-alcohol mixture) is prepared.

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

-

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound. The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectra are acquired on an NMR spectrometer.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular weight and confirm the elemental composition of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule, such as the carbonyl (C=O) groups of the dione.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the conjugated systems within the molecule.

Logical Workflow for Isolation and Characterization

The following diagram illustrates a general workflow for the isolation and characterization of a natural product like this compound from its source, Alpinia intermedia.

Caption: General workflow for the isolation and characterization of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activities and associated signaling pathways of this compound. However, many bisabolane sesquiterpenoids are known to exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities. Future research is necessary to elucidate the specific biological targets and mechanisms of action for this particular compound. Researchers are encouraged to perform screening assays to explore its potential therapeutic applications.

Conclusion

This compound is a natural product with a defined chemical structure but incompletely characterized physicochemical properties. This guide provides the foundational chemical data available and outlines the standard methodologies required for a comprehensive physicochemical assessment. The provided workflow for isolation and characterization serves as a roadmap for researchers working with this and similar natural products. Further investigation into the biological activities and signaling pathways of this compound is warranted to unlock its full therapeutic potential.

References

Bisabola-2,10-diene-1,9-dione CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabola-2,10-diene-1,9-dione is a sesquiterpenoid compound that has been identified within the flora of the Alpinia genus. This technical guide provides a summary of the available information on its chemical properties. While extensive research on the specific biological activities and mechanisms of action of this particular compound is limited in publicly accessible literature, this guide consolidates the current knowledge to serve as a foundational resource for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is characterized by the following molecular identifiers and properties.

| Property | Value | Source |

| CAS Number | 107439-25-8 | [1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C₁₅H₂₂O₂ | [9][10] |

| Molecular Weight | 234.33 g/mol | [7] |

| Class | Triterpenoid | [10] |

| Natural Source | Leaves of Alpinia intermedia | [10] |

Synthesis and Isolation

Detailed experimental protocols for the synthesis and isolation of this compound are not extensively documented in readily available scientific literature. As a naturally occurring compound, it is primarily obtained through extraction from its plant source, Alpinia intermedia.

A general workflow for the isolation of chemical constituents from Alpinia species is presented below. This is a representative process and may require optimization for the specific isolation of this compound.

Biological Activity

While specific studies detailing the biological activity of this compound are scarce, the broader class of terpenoids isolated from the Alpinia genus is known to exhibit a range of pharmacological effects. These include anti-inflammatory, antimicrobial, and antioxidant properties.[11]

Further research is required to elucidate the specific biological activities, mechanisms of action, and potential therapeutic applications of this compound. The lack of available data presents an opportunity for novel investigations into the pharmacological potential of this compound.

Spectroscopic Data

Future Research Directions

The current body of knowledge on this compound is limited. To fully understand its potential, future research should focus on the following areas:

Conclusion

This compound is a known natural product with a defined chemical formula and CAS number. However, a significant gap exists in the scientific literature regarding its biological activity, mechanism of action, and detailed experimental protocols. This guide provides the available foundational information and highlights the need for further research to unlock the potential of this compound for therapeutic applications. Researchers are encouraged to pursue the outlined future research directions to contribute to a more comprehensive understanding of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Spectinomycin modification. IV. The synthesis of 3'-aminomethyldihydrospectinomycins via spectinomycin 3'-cyanohydrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of protein synthesis by spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Data mining of spectroscopic data for biomarker discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Origin of Species before Origin of Life: The Role of Speciation in Chemical Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Speciation of aluminum in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organ- and species-specific biological activity of rosmarinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Distinction of Metal Species of Phytate by Solid-State Spectroscopic Techniques [agris.fao.org]

- 10. Specionin | C20H26O8 | CID 10982109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Spectroscopic data: Significance and symbolism [wisdomlib.org]

In-depth Technical Guide on the Preliminary Biological Screening of Bisabola-2,10-diene-1,9-dione

A comprehensive review of available scientific literature reveals a significant gap in the biological screening of Bisabola-2,10-diene-1,9-dione. To date, no specific studies detailing the cytotoxic, anti-inflammatory, antimicrobial, or other biological activities of this particular sesquiterpenoid have been published. While this compound has been identified and isolated, its potential pharmacological effects remain unexplored in the public domain.

This guide, therefore, serves to highlight this knowledge gap and to provide a foundational context for future research by summarizing the known biological activities of the broader class of bisabolane (B3257923) sesquiterpenoids, compounds that share a similar chemical scaffold. The information presented below is based on studies of related compounds and should be considered as predictive and for contextual purposes only. It is not a direct representation of the biological profile of this compound.

General Biological Activities of Bisabolane Sesquiterpenoids

Bisabolane sesquiterpenoids, a diverse group of natural products, have been isolated from various terrestrial and marine organisms.[1][2] This class of compounds has garnered scientific interest due to a wide range of reported biological activities.[1][2]

Anti-inflammatory Activity

A significant number of bisabolane sesquiterpenoids have demonstrated anti-inflammatory properties.[3][4][5] The primary mechanism often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO). For instance, some bisabolanes have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.[4][6][7] The modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, is a frequently cited mechanism of action for the anti-inflammatory effects of these compounds.[4][6]

Antimicrobial Activity

Antimicrobial activity is another hallmark of the bisabolane sesquiterpenoid class. Various studies have reported the efficacy of these compounds against a range of bacterial and fungal pathogens.[2][8][9][10] The minimum inhibitory concentration (MIC) is a common metric used to quantify this activity, with some bisabolanes exhibiting potent effects against pathogenic bacteria such as Escherichia coli, Staphylococcus aureus, and various Vibrio species.[1][2][8][9][10]

Proposed Future Experimental Workflow for this compound

For researchers and drug development professionals interested in investigating the biological potential of this compound, a general experimental workflow is proposed below. This workflow is a standard approach in the preliminary screening of novel natural products.

Caption: A generalized workflow for the preliminary biological screening of a novel natural product.

Conclusion

The absence of published data on the biological activities of this compound presents a clear opportunity for novel research. Based on the established pharmacological profile of the broader bisabolane sesquiterpenoid class, it is plausible that this compound may possess anti-inflammatory, antimicrobial, and other valuable biological properties. A systematic investigation, following a standard preclinical screening workflow, is warranted to elucidate its potential as a therapeutic agent. This in-depth guide serves as a call to the scientific community to explore the untapped potential of this natural product.

References

- 1. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]

- 2. Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bisabolane Sesquiterpenes with Anti-Inflammatory Activities from the Endophytic Fungus Penicillium citrinum DF47 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Sesquiterpenes from the rhizomes of Alpinia japonica and their inhibitory effects on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibacterial Bisabolane-Type Sesquiterpenoids from the Sponge-Derived Fungus Aspergillus sp - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

Anti-inflammatory Properties of Bisabola-2,10-diene-1,9-dione: A Review of Currently Available Scientific Evidence

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document aims to provide an in-depth technical guide on the anti-inflammatory properties of Bisabola-2,10-diene-1,9-dione. However, a comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific research on the bioactivity of this particular compound. While its source, the plant Alpinia intermedia, and other compounds isolated from it have demonstrated anti-inflammatory potential, this report must conclude that there is currently no specific data available for this compound to fulfill the detailed requirements of a technical whitepaper, including quantitative data, experimental protocols, and signaling pathway visualizations.

Introduction

This compound is a sesquiterpenoid that has been isolated from the plant Alpinia intermedia of the Zingiberaceae family.[1][2][3] This family of plants is known for its rich diversity of bioactive compounds, with many species being used in traditional medicine for their anti-inflammatory and other therapeutic properties. The chemical structure of this compound suggests potential for biological activity, prompting interest in its pharmacological properties. However, despite its availability from chemical suppliers for research purposes, it appears that its specific biological effects, particularly concerning inflammation, have not yet been a subject of published scientific investigation.

Current State of Research

Extensive searches of scientific databases have not yielded any peer-reviewed articles, clinical studies, or patents detailing the anti-inflammatory properties of this compound. Chemical supplier websites list the compound and its origin but do not provide any data on its biological activity.[1][2][3][4][5][6]

While direct evidence is absent for this compound, it is pertinent to note that extracts from its source plant, Alpinia intermedia, have been investigated for anti-inflammatory effects. These studies provide a broader context but do not offer specific insights into the action of the target compound.

Anti-inflammatory Activity of Alpinia intermedia and Related Compounds

Research on Alpinia intermedia has indicated that its extracts possess anti-inflammatory properties. For instance, studies have shown that these extracts can suppress the expression of thymic stromal lymphopoietin (Tslp) mRNA in keratinocytes and inhibit degranulation in mast cells. TSLP is a cytokine known to play a crucial role in the initiation of allergic inflammation.

Furthermore, other compounds isolated from Alpinia intermedia, such as the flavonoid alpinetin, have demonstrated the ability to downregulate the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). These findings highlight the potential of the plant as a source of anti-inflammatory agents.

It is plausible that this compound, as a constituent of Alpinia intermedia, could contribute to the overall anti-inflammatory profile of the plant extract. However, without direct experimental evidence, this remains speculative.

Future Directions and Research Opportunities

The absence of data on the anti-inflammatory properties of this compound represents a clear research gap and a potential opportunity for novel discoveries in the field of anti-inflammatory drug development. Future research should focus on:

-

In Vitro Screening: Initial studies should involve a battery of in vitro assays to assess the compound's ability to modulate key inflammatory pathways. This could include measuring its effect on:

-

The production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.

-

The activity of key inflammatory enzymes such as cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX).

-

The activation of inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

-

-

In Vivo Models: Should in vitro studies yield positive results, subsequent investigations using established animal models of inflammation (e.g., carrageenan-induced paw edema, LPS-induced systemic inflammation) would be warranted to evaluate the compound's efficacy and safety in a whole-organism context.

-

Mechanism of Action Studies: Detailed mechanistic studies would be crucial to elucidate the specific molecular targets and signaling pathways through which this compound exerts any anti-inflammatory effects.

Conclusion

While the request for an in-depth technical guide on the anti-inflammatory properties of this compound is a valid scientific inquiry, the current body of scientific literature is insufficient to provide the necessary data. There is no available information on its quantitative effects, experimental protocols, or the signaling pathways it may modulate. The anti-inflammatory activity observed in the host plant, Alpinia intermedia, is attributed to other constituents, and any potential role of this compound in this activity is yet to be determined. This highlights a significant opportunity for original research to explore the pharmacological potential of this novel sesquiterpenoid. Until such studies are conducted and published, a detailed technical guide as requested cannot be responsibly compiled.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biobiopha.com [biobiopha.com]

- 5. LDC000067 | CAS:1073485-20-7 | CDK9 inhibitor, novel and highly specific | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. SR-3677 | CAS:1072959-67-1 | Rho Kinase (ROCK-II) inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

The Anti-Atherosclerotic Potential of Bisabolane Sesquiterpenoids: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Atherosclerosis, a chronic inflammatory disease underpinned by lipid accumulation in the arterial walls, remains a primary driver of cardiovascular disease. The quest for novel therapeutic agents has led to a growing interest in natural products. Among these, bisabolane-type sesquiterpenoids, a class of phytochemicals found in various plants and fungi, are emerging as promising candidates for anti-atherosclerotic drug development. This technical guide synthesizes the current scientific evidence on the anti-atherosclerotic activities of bisabolane (B3257923) sesquiterpenoids. It focuses on their dual action of inhibiting inflammation and preventing macrophage-derived foam cell formation—the hallmark of early atherogenesis. This document provides an in-depth review of the mechanisms of action, a compilation of available quantitative data, detailed experimental protocols for key assays, and visual representations of the critical signaling pathways involved.

Introduction: The Challenge of Atherosclerosis

Atherosclerosis is characterized by the buildup of lipids, cholesterol, and cellular debris within the inner lining of arteries, forming plaques that can restrict blood flow and lead to severe cardiovascular events.[1] The pathogenesis is multifactorial, involving endothelial dysfunction, lipid dysregulation, and a persistent inflammatory response. A critical initiating event is the accumulation and modification of low-density lipoprotein (LDL) in the arterial intima, which triggers the recruitment of monocytes. These monocytes differentiate into macrophages, which avidly engulf modified LDL (ox-LDL), leading to their transformation into lipid-laden "foam cells."[2] These foam cells are central to the progression of atherosclerotic lesions, as they secrete a host of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6, perpetuating a cycle of local inflammation and further plaque development.[2][3] Therefore, therapeutic strategies aimed at inhibiting macrophage foam cell formation and suppressing the associated inflammatory cascade are of significant interest.

Bisabolane-type sesquiterpenoids, natural compounds notably found in plants like Curcuma longa (turmeric), have demonstrated a range of biological activities, including potent anti-inflammatory effects.[4] Recent research has highlighted their potential to directly counter the mechanisms of atherosclerosis, making them a compelling subject for further investigation and drug development.[2][5]

Mechanisms of Anti-Atherosclerotic Activity

The therapeutic potential of bisabolane sesquiterpenoids in atherosclerosis stems from their ability to intervene in two key pathological processes: inflammation and lipid accumulation in macrophages.

Anti-inflammatory Effects

Bisabolane sesquiterpenoids exert significant anti-inflammatory activity, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][3] These pathways are central to the production of pro-inflammatory mediators in macrophages upon stimulation by agents like lipopolysaccharide (LPS).

Studies on specific compounds, such as (-)-α-bisabolol, have shown that they can inhibit the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. This action blocks the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of NF-κB target genes, which include inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines.[6] Furthermore, (-)-α-bisabolol has been found to specifically suppress the activation of the JNK subgroup of MAPKs, without affecting p38 or ERK1/2 phosphorylation, indicating a targeted mechanism of action.

Inhibition of Macrophage Foam Cell Formation

A cornerstone of atherogenesis is the uptake of ox-LDL by macrophages, leading to massive intracellular lipid accumulation and foam cell formation.[2] Bisabolane sesquiterpenoids have been shown to directly counter this process. For instance, Curbisabolanone D, isolated from Curcuma longa, markedly reduces ox-LDL-induced intracellular lipid accumulation in RAW264.7 macrophages.[3][5] This inhibition results in a significant decrease in the intracellular levels of total cholesterol (TC), free cholesterol (FC), and cholesteryl esters (CE), effectively preventing the foam cell phenotype.[3][5]

Quantitative Data on Bioactivity

The following tables summarize the available quantitative data for the anti-inflammatory and anti-atherosclerotic effects of selected bisabolane sesquiterpenoids.

Table 1: Anti-Inflammatory Activity of Bisabolane Sesquiterpenoids

| Compound | Bioactivity Measured | Cell Line | EC₅₀ / IC₅₀ Value | Reference |

| Curbisabolanone D | Inhibition of Nitric Oxide (NO) Production | RAW264.7 | EC₅₀ = 55.40 ± 14.01 µM | [1] |

| Curbisabolanone D | Inhibition of TNF-α Production | RAW264.7 | Not Reported | [3][6] |

| Curbisabolanone D | Inhibition of IL-1β Production | RAW264.7 | Not Reported | [3][6] |

| Curbisabolanone D | Inhibition of IL-6 Production | RAW264.7 | Not Reported | [3][6] |

| Curbisabolanone D | Inhibition of PGE₂ Production | RAW264.7 | Not Reported | [3][6] |

| (-)-α-bisabolol | Inhibition of NO Production | RAW264.7 | Not Reported | [6] |

| (-)-α-bisabolol | Inhibition of PGE₂ Production | RAW264.7 | Not Reported | [6] |

| Penicibisabolane G | Inhibition of NO Production | RAW264.7 | >50% inhibition at 20 µM | [7] |

| (7S,10R)-10,11-epoxy-7,12-dihydroxybisabola-1,3,5-triene | Inhibition of NO Production | RAW264.7 | >50% inhibition at 20 µM | [7] |

Table 2: Inhibition of Macrophage Foam Cell Formation

| Compound | Bioactivity Measured | Cell Line | Quantitative Data | Reference |

| Curbisabolanone D | Reduction of Intracellular Lipid Accumulation | RAW264.7 | "Markedly reducing" | [3][5] |

| Curbisabolanone D | Reduction of Total Cholesterol (TC) | RAW264.7 | "Significantly reduced" | [3][5] |

| Curbisabolanone D | Reduction of Free Cholesterol (FC) | RAW264.7 | "Significantly reduced" | [3][5] |

| Curbisabolanone D | Reduction of Cholesteryl Esters (CE) | RAW264.7 | "Significantly reduced" | [3][5] |

Note: "Not Reported" indicates that the source material mentions a significant effect but does not provide a specific quantitative value (e.g., IC₅₀).

Key Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the anti-atherosclerotic properties of bisabolane sesquiterpenoids.

Protocol for Anti-Inflammatory Activity Assay (NO Production)

This protocol details the measurement of nitric oxide (NO) production, a key inflammatory mediator, in LPS-stimulated macrophages.

-

Cell Culture and Seeding:

-

Culture RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed the cells into 96-well plates at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours to allow for adherence.

-

-

Compound Treatment and Stimulation:

-

Prepare stock solutions of the test bisabolane sesquiterpenoids in dimethyl sulfoxide (B87167) (DMSO). Prepare serial dilutions in serum-free DMEM to achieve the desired final concentrations.

-

Remove the culture medium from the wells and replace it with fresh medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., curcumin).

-

Pre-incubate the cells with the compounds for 1-2 hours.

-

Induce inflammation by adding lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubate the plate for an additional 18-24 hours.

-

-

Measurement of Nitric Oxide (Griess Assay):

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

In a separate 96-well plate, mix the 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite (B80452) concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Protocol for Macrophage Foam Cell Formation and Lipid Accumulation Assay

This protocol describes the induction of foam cells using ox-LDL and the quantification of intracellular lipid accumulation using Oil Red O staining.

-

Cell Culture and Differentiation (for THP-1 cells):

-

Culture human THP-1 monocytes in RPMI-1640 medium with 10% FBS.

-

To differentiate into macrophages, treat the THP-1 cells with 100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

-

For RAW264.7 cells, no differentiation step is needed. Seed cells directly onto coverslips in 24-well plates.

-

-

Induction of Foam Cell Formation:

-

After differentiation (if applicable), wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells in serum-free medium containing the desired concentrations of the test bisabolane sesquiterpenoid for 1-2 hours.

-

Add oxidized LDL (ox-LDL) to a final concentration of 50-80 µg/mL to induce foam cell formation.

-

Incubate for 24-48 hours.

-

-

Oil Red O Staining:

-

Remove the culture medium and gently wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 30-60 minutes at room temperature.

-

Wash the cells with distilled water and then with 60% isopropanol (B130326) for 5 minutes.

-

Allow the isopropanol to evaporate completely, ensuring the cells do not dry out.

-

Add Oil Red O working solution (freshly prepared by diluting a 0.5% stock solution in isopropanol with water at a 3:2 ratio and filtering) to cover the cells. Incubate for 15-30 minutes.

-

Remove the staining solution and wash the cells multiple times with distilled water until the wash water is clear.

-

(Optional) Counterstain the nuclei with Mayer's hematoxylin (B73222) for 1-5 minutes, followed by washing with water.

-

Visualize the red-stained lipid droplets within the cells using a light microscope.

-

-

Quantification of Lipid Accumulation:

-

After staining, add 100% isopropanol to each well to elute the Oil Red O dye from the stained lipid droplets.

-

Incubate for 10 minutes with gentle shaking.

-

Transfer the isopropanol extract to a new 96-well plate.

-

Measure the absorbance of the extracted dye at a wavelength of 490-520 nm using a microplate reader.

-

The absorbance value is directly proportional to the amount of intracellular lipid. Calculate the percentage of lipid accumulation relative to the ox-LDL-treated control group.

-

Signaling Pathways and Visualizations

To elucidate the molecular mechanisms underlying the anti-atherosclerotic effects of bisabolane sesquiterpenoids, the following diagrams illustrate the key signaling pathways and a general experimental workflow.

Caption: General workflow for screening bisabolane sesquiterpenoids.

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

The available evidence strongly suggests that bisabolane sesquiterpenoids are a promising class of natural products for the development of anti-atherosclerotic therapies. Their dual capacity to suppress key inflammatory pathways, such as NF-κB, and to inhibit the formation of macrophage-derived foam cells addresses two of the fundamental pillars of atherogenesis. Compounds like Curbisabolanone D and (-)-α-bisabolol have emerged as particularly noteworthy candidates.

However, to advance these findings toward clinical application, further research is essential. Future studies should focus on:

-

Comprehensive Quantitative Analysis: Generating robust quantitative data, including IC₅₀ values for cytokine inhibition and foam cell formation, for a wider range of bisabolane sesquiterpenoids.

-

In Vivo Efficacy: Evaluating the most promising compounds in preclinical animal models of atherosclerosis to determine their in vivo efficacy, safety, and pharmacokinetic profiles.

-

Detailed Mechanistic Studies: Further elucidating the precise molecular targets within the inflammatory and lipid metabolism pathways.

-

Structure-Activity Relationship (SAR) Studies: Identifying the key structural features of bisabolane sesquiterpenoids that are critical for their anti-atherosclerotic activity to guide the synthesis of more potent and specific analogues.

By systematically addressing these areas, the full therapeutic potential of bisabolane sesquiterpenoids can be unlocked, paving the way for novel treatments in the fight against cardiovascular disease.

References

- 1. researchgate.net [researchgate.net]

- 2. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 3. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Measurement of IL-1β, IL-6 and TNF-α concentration in the RAW 264.7 macrophage cell line [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

Spectroscopic and Experimental Data for Bisabola-2,10-diene-1,9-dione: A Technical Overview

Bisabola-2,10-diene-1,9-dione is a sesquiterpenoid that has been isolated from the plant Alpinia intermedia. Its chemical identity is confirmed by its CAS Registry Number, 107439-25-8, and its molecular formula, C₁₅H₂₂O₂.

While the existence of this compound is documented, the original research publication detailing its isolation and full spectroscopic characterization, believed to be from the mid-1980s, was not accessible. Such a publication would be the primary source for the quantitative NMR (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) data, as well as the precise experimental methodologies employed for its extraction, purification, and analysis.

For researchers, scientists, and drug development professionals seeking to work with this compound, the following general approach would be necessary:

General Experimental Workflow for Isolation and Characterization

Should a researcher aim to obtain and characterize this compound from its natural source, a general workflow could be proposed. This workflow is based on standard phytochemical and analytical chemistry practices.

A Comprehensive Technical Review of Bisabolane-Type Sesquiterpenoids: From Phytochemistry to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabolane-type sesquiterpenoids are a diverse and significant class of monocyclic sesquiterpenoids built upon a 15-carbon skeleton.[1] These natural products are widely distributed throughout nature, having been isolated from a variety of sources including terrestrial plants, fungi, and marine organisms.[1] Structurally, they are characterized by a hexatomic ring core with a flexible side chain, which allows for a high degree of structural diversity through various biochemical reactions such as oxidation, reduction, and cyclization. This structural variety gives rise to a broad spectrum of biological activities, making bisabolane-type sesquiterpenoids a compelling area of research for drug discovery and development. In vitro and in vivo studies have highlighted their potential as antibacterial, anti-inflammatory, and cytotoxic agents, with a rich history of use in traditional medicine.[2][3] This in-depth technical guide provides a comprehensive review of the current literature on bisabolane-type sesquiterpenoids, with a focus on their quantitative biological activities, the experimental protocols used to elucidate them, and the underlying signaling pathways through which they exert their effects.

Data Presentation: Quantitative Biological Activities

The biological activities of bisabolane-type sesquiterpenoids have been extensively evaluated, with numerous studies providing quantitative data on their efficacy. The following tables summarize the cytotoxic, anti-inflammatory, and antimicrobial activities of a selection of these compounds, providing a comparative overview for researchers.

Table 1: Cytotoxic Activity of Bisabolane-Type Sesquiterpenoids (IC50 values)

| Compound | Cancer Cell Line | IC50 Value | Reference |

| β-Bisabolene | 4T1 (Murine Breast Cancer) | 48.99 µg/mL | [4] |

| MCF-7 (Human Breast Cancer) | 66.91 µg/mL | [4] | |

| MDA-MB-231 (Human Breast Cancer) | 98.39 µg/mL | [4] | |

| SKBR3 (Human Breast Cancer) | 70.62 µg/mL | [4] | |

| BT474 (Human Breast Cancer) | 74.3 µg/mL | [4] | |

| 3,6-Epidioxy-1,10-bisaboladiene | K562 (Human Chronic Myelogenous Leukemia) | 9.1 µM | [5] |

| LNCaP (Human Prostate Carcinoma) | 23.4 µM | [5] | |

| α-Curcumene | K562 (Human Chronic Myelogenous Leukemia) | >100 µM | [5] |

| Xanthorrhizol (B41262) | HepG2 (Human Hepatoma) | 4.17 ± 0.053 µg/mL | [6] |

| HeLa (Human Cervical Cancer) | 6.16 µg/mL | [7] | |

| α-Bisabolol | Glioma cells | 2.5-3.5 µM (for 50% viability reduction) | [8] |

| Ph-B-ALL (Acute Lymphoid Leukemia) | 14 ± 5 µM | [9] | |

| AML (Acute Myeloid Leukemia) | 45 ± 7 µM and 65 ± 5 µM | [9] | |

| Disydonol A | HepG-2 (Human Hepatoma) | Not specified, but showed activity | |

| Caski (Human Cervical Cancer) | Not specified, but showed activity | ||

| Disydonol C | HepG-2 (Human Hepatoma) | Not specified, but showed activity | |

| Caski (Human Cervical Cancer) | Not specified, but showed activity | ||

| Inonotic acid C | MCF-7 (Human Breast Cancer) | 7.7 µM | [10] |

Table 2: Anti-inflammatory Activity of Bisabolane-Type Sesquiterpenoids (IC50/Inhibition Values)

| Compound | Assay | Cell Line | IC50 / Inhibition | Reference |

| Amygdanoid E | NO Production | RAW 264.7 | - (Inhibited expression of iNOS and COX-2) | [11] |

| Bisacurone (B1257353) D-G (Compounds 1 & 2) | NO Production | RAW 264.7 | Moderate inhibition | [12] |

| Compound from C. longa | NO Production | RAW 264.7 | EC50 = 55.40 ± 14.01 µM (for compound 4) | [12] |

| Dicyclic compound from C. longa | NO Production | RAW 264.7 | IC50 = 25.5 µM | [13] |

| Penicibisabolane G (Compound 7) | NO Production | RAW 264.7 | >50% inhibition at 20 µM | [14] |

| Known analog (Compound 13) | NO Production | RAW 264.7 | >50% inhibition at 20 µM | [14] |

| 7-Hydroxyfrullanolide | NF-κB Inhibition | Human PBMCs | - (Inhibited IKK-β phosphorylation) | [15] |

| α-Bisabolol | β-hexosaminidase, histamine, TNF-α release | BMMCs | - (Inhibited JNK and NF-κB activation) | [16] |

Table 3: Antimicrobial Activity of Bisabolane-Type Sesquiterpenoids (MIC values)

| Compound | Microorganism | MIC Value | Reference |

| Aspergiterpenoid A (and others) | Various bacteria | 1.25 - 20.0 µM | [1] |

| Aromatic bisabolene-type sesquiterpenoid (and analogs) | Aeromonas hydrophilia, Escherichia coli, Edwardsiella tarda, Vibrio harveyi | 1.0 - 8.0 µg/mL | [10] |

| Phenolic bisabolane (B3257923) sesquiterpenoids | Various pathogenic bacteria and fungi | 2 - 64 µg/mL | [17] |

| (+)-Phomoterpene A | Pseudomonas syringae pv. lachrymans | 15.6 µg/mL |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature on bisabolane-type sesquiterpenoids. These protocols are intended to serve as a guide for researchers in the field.

Isolation and Purification of Bisabolane-Type Sesquiterpenoids

The isolation and purification of bisabolane-type sesquiterpenoids typically involve a combination of extraction and chromatographic techniques. The following is a general workflow that can be adapted based on the source material and the specific compounds of interest.

1. Extraction:

-

From Fungal Cultures: The fungal mycelia and/or the fermentation broth are typically extracted with an organic solvent such as ethyl acetate (B1210297) (EtOAc). The solvent is then evaporated under reduced pressure to yield a crude extract.[18]

-

From Plant Material (e.g., Curcuma longa rhizomes): The air-dried and powdered plant material is extracted with a solvent like ethanol (B145695) or methanol (B129727) at room temperature. The solvent is evaporated to give a crude extract, which can then be partitioned between water and a series of organic solvents of increasing polarity (e.g., n-hexane, EtOAc, and n-butanol).[13][19]

2. Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography: The crude extract is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).[18]

-

Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are often further purified by size-exclusion chromatography on a Sephadex LH-20 column, using a solvent system like methanol or a mixture of chloroform (B151607) and methanol.[18]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification to obtain pure compounds is often achieved using preparative or semi-preparative RP-HPLC on a C18 column. A gradient of methanol and water or acetonitrile (B52724) and water is commonly used as the mobile phase.[2][18]

Structure Elucidation

The chemical structures of isolated bisabolane-type sesquiterpenoids are determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula of the compound.[7][19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Chiroptical Methods:

Biological Activity Assays

1. Cytotoxicity Assay (MTT Assay):

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.[20][21]

-

Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).[20][21]

-

MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of a 5 mg/mL solution) is added to each well, and the plate is incubated for a further 3-4 hours.[21]

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., 200 µL of isopropanol (B130326) or DMSO) is added to dissolve the formazan crystals.[20][21]

-

Absorbance Measurement: The absorbance is measured at a wavelength of around 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[21]

2. Anti-inflammatory Assay (Nitric Oxide Inhibition Assay):

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate.[22]

-

Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compound for a period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce NO production.[22]

-

Incubation: The plate is incubated for a further 24 hours.[22]

-

Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and measuring the absorbance at around 540-550 nm.[1][22][23]

3. Antimicrobial Assay (Broth Microdilution Method for MIC Determination):

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.[24][25]

-

Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.[24][25]

-

Inoculation: Each well is inoculated with the standardized microbial suspension.[24][25]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[15][24]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[15]

Signaling Pathways and Mechanisms of Action

Bisabolane-type sesquiterpenoids exert their biological effects by modulating key intracellular signaling pathways. This section provides an overview of the primary pathways involved in their anti-inflammatory and cytotoxic activities, along with representative diagrams.

Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many bisabolane-type sesquiterpenoids have been shown to exert their anti-inflammatory effects by inhibiting this pathway. For example, amygdaloid E has been found to suppress the PI3K/AKT/NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory enzymes like iNOS and COX-2.[11] Similarly, xanthorrhizol has been shown to block the activation of NF-κB.[26][27] The general mechanism involves preventing the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Figure 1: Generalized mechanism of NF-κB inhibition by bisabolane sesquiterpenoids.

Cytotoxic Activity: Induction of Apoptosis via the Caspase Pathway

The cytotoxic effects of many bisabolane-type sesquiterpenoids are mediated through the induction of apoptosis, or programmed cell death. This process is often orchestrated by a family of proteases called caspases. For instance, xanthorrhizol has been shown to induce apoptosis in HepG2 cells through a caspase-dependent pathway involving the activation of caspase-9 and caspase-3.[6][28] Similarly, α-bisabolol induces apoptosis by increasing the levels of cleaved caspases-3 and -9.[29] The intrinsic pathway of apoptosis is frequently implicated, which involves the release of cytochrome c from the mitochondria, leading to the formation of the apoptosome and subsequent activation of the caspase cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. Sulfoxide-Containing Bisabolane Sesquiterpenoids with Antimicrobial and Nematicidal Activities from the Marine-Derived Fungus Aspergillus sydowii LW09 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Short Synthesis of Bisabolane Sesquiterpenes [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. PI3K/Akt signaling pathway in the basolateral amygdala mediates the rapid antidepressant-like effects of trefoil factor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. alpha-Bisabolol, a nontoxic natural compound, strongly induces apoptosis in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pro-apoptotic activity of α-bisabolol in preclinical models of primary human acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Two new bisabolane sesquiterpenoids from Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Two pairs of bisabolane sesquiterpenoid stereoisomers, bisacurone D-G, from the rhizome of Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. assaygenie.com [assaygenie.com]

- 15. Broth microdilution - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. texaschildrens.org [texaschildrens.org]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. protocols.io [protocols.io]

- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. google.com [google.com]

- 25. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Xanthorrhizol inhibits 12-O-tetradecanoylphorbol-13-acetate-induced acute inflammation and two-stage mouse skin carcinogenesis by blocking the expression of ornithine decarboxylase, cyclooxygenase-2 and inducible nitric oxide synthase through mitogen-activated protein kinases and/or the nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Combined xanthorrhizol-curcumin exhibits synergistic growth inhibitory activity via apoptosis induction in human breast cancer cells MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. NMR and ESIMS data for bisabolane-type sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Proposed Total Synthesis of Bisabola-2,10-diene-1,9-dione

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bisabola-2,10-diene-1,9-dione is a member of the bisabolane (B3257923) sesquiterpenoid family, a class of natural products known for their diverse and interesting biological activities.[1] While this compound has been isolated from natural sources such as the leaves of Alpinia intermedia, a detailed total synthesis pathway has not been extensively reported in the scientific literature.[2][3] This document outlines a proposed, plausible total synthesis pathway for this compound, drawing upon established synthetic methodologies for other bisabolane sesquiterpenes.[4][5] The proposed synthesis provides a strategic approach for the laboratory-scale production of this compound, enabling further investigation of its chemical and biological properties.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound is outlined below. The analysis begins by simplifying the target molecule through a series of logical disconnections to arrive at readily available starting materials.

Caption: Retrosynthetic analysis of this compound.

Proposed Forward Synthesis Pathway

The proposed forward synthesis commences from the readily available and chiral starting material, (R)-limonene. The pathway involves a series of well-established organic transformations to construct the target bisabolane skeleton and introduce the required functional groups.

Caption: Proposed forward synthesis of this compound.

Quantitative Data Summary

The following table summarizes the proposed reaction steps and provides estimated yields based on typical outcomes for these types of transformations.

| Step | Reaction | Reagents and Conditions | Starting Material | Product | Estimated Yield (%) |

| 1 | Allylic Oxidation | SeO₂, t-BuOOH, CH₂Cl₂, rt, 24 h | (R)-Limonene | Allylic Alcohol | 60-70 |

| 2 | Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, (+)-DET, TBHP, CH₂Cl₂, -20 °C, 48 h | Allylic Alcohol | Epoxide | 85-95 |

| 3 | Epoxide Opening with Gilman Reagent | Me₂CuLi, THF, -78 °C to rt, 12 h | Epoxide | Hydroxy-ketone | 70-80 |

| 4 | Oxidation | Dess-Martin Periodinane (DMP), CH₂Cl₂, rt, 4 h | Hydroxy-ketone | This compound | 80-90 |

Experimental Protocols

Step 1: Allylic Oxidation of (R)-Limonene

-

To a solution of (R)-limonene (1.0 equiv.) in dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask, add selenium dioxide (0.1 equiv.).

-

To this mixture, add tert-butyl hydroperoxide (t-BuOOH, 2.0 equiv.) dropwise at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired allylic alcohol.

Step 2: Sharpless Asymmetric Epoxidation

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the allylic alcohol (1.0 equiv.) in anhydrous CH₂Cl₂.

-

Cool the solution to -20 °C in a cryocooler.

-

To the cooled solution, add titanium(IV) isopropoxide (Ti(OiPr)₄, 0.1 equiv.) followed by (+)-diethyl tartrate ((+)-DET, 0.12 equiv.).

-

Stir the mixture at -20 °C for 30 minutes.

-

Add tert-butyl hydroperoxide (TBHP, 1.5 equiv.) in toluene (B28343) dropwise, maintaining the temperature at -20 °C.

-

Stir the reaction mixture at -20 °C for 48 hours.

-

Warm the reaction to room temperature and quench by the addition of a 10% aqueous solution of tartaric acid.

-

Stir vigorously for 1 hour, then separate the organic and aqueous layers.

-

Extract the aqueous layer with CH₂Cl₂ (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the epoxide.

Step 3: Epoxide Opening with Gilman Reagent

-

Prepare the Gilman reagent (lithium dimethylcuprate, Me₂CuLi) by adding methyllithium (B1224462) (2.2 equiv.) to a suspension of copper(I) iodide (1.1 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere.

-

To this freshly prepared Gilman reagent, add a solution of the epoxide (1.0 equiv.) in anhydrous THF dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic extracts with saturated aqueous NH₄Cl and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product via flash column chromatography to obtain the hydroxy-ketone.

Step 4: Oxidation with Dess-Martin Periodinane

-

Dissolve the hydroxy-ketone (1.0 equiv.) in anhydrous CH₂Cl₂ in a round-bottom flask.

-

Add Dess-Martin Periodinane (DMP, 1.5 equiv.) in one portion at room temperature.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and sodium thiosulfate (B1220275) (Na₂S₂O₃).

-

Stir vigorously for 30 minutes until the two layers become clear.

-

Separate the layers and extract the aqueous phase with CH₂Cl₂ (3 x 40 mL).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the resulting crude product by flash column chromatography on silica gel to afford the final product, this compound.

Disclaimer: This document provides a proposed synthetic pathway. The experimental conditions and yields are estimates and would require optimization in a laboratory setting. All procedures should be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

References

- 1. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS:107439-25-8 | Manufacturer ChemFaces [chemfaces.com]

- 4. A short synthesis of bisabolane sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Note & Protocol: Quantification of Bisabola-2,10-diene-1,9-dione using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantitative analysis of Bisabola-2,10-diene-1,9-dione in various sample matrices using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Introduction

This compound is a sesquiterpenoid of interest for its potential biological activities. Accurate and precise quantification of this compound is crucial for research, quality control, and formulation development. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed to be selective, linear, accurate, and precise, making it suitable for routine analysis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for developing an appropriate analytical method.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂O₂ | [1] |

| Molecular Weight | 234.334 g/mol | [1] |

| LogP | 3.4733 | [1] |

| Physical Description | Oil | [2] |

| Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Experimental Protocol

Materials and Reagents

-

This compound reference standard (≥98% purity)[2]

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (optional, for mobile phase modification)

-

Sample matrix (e.g., plant extract, reaction mixture)

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The recommended chromatographic conditions are detailed in Table 2.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | Isocratic: Acetonitrile:Water (60:40, v/v) or Gradient: Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 210 nm[3] |

| Run Time | 15 minutes |

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid sample (e.g., plant material) is provided below.

-

Extraction:

-

Accurately weigh 1 g of the homogenized and dried sample.

-

Add 10 mL of methanol and sonicate for 30 minutes.[4]

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process twice more with fresh methanol.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

-

Purification (Solid-Phase Extraction - SPE):

-

Reconstitute the dried extract in a minimal amount of a suitable solvent.

-

Use a C18 SPE cartridge, pre-conditioned with methanol and then water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a low-organic-content solvent to remove polar impurities.

-

Elute the target analyte with a higher concentration of organic solvent (e.g., acetonitrile or methanol).

-

-

Final Preparation:

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in a known volume of the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[5]

-

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in Table 3.

| Parameter | Acceptance Criteria |

| Specificity/Selectivity | The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be confirmed using a DAD detector. |

| Linearity | A linear relationship between the peak area and concentration of the analyte should be observed over the specified range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be > 0.999.[6] |

| Accuracy | The recovery should be within 98-102%. This is determined by spiking a blank matrix with known concentrations of the analyte. |

| Precision (Repeatability and Intermediate Precision) | The relative standard deviation (RSD) for multiple injections of the same standard should be < 2%.[7] |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve. |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve. |

| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature. |

Data Presentation

The quantitative data obtained from the method validation should be summarized in tables for easy comparison and interpretation.

Table 4: Linearity Data

| Concentration (µg/mL) | Peak Area (mAU*s) |

|---|---|

| 1 | [Example Value] |

| 5 | [Example Value] |

| 10 | [Example Value] |

| 25 | [Example Value] |

| 50 | [Example Value] |

| 100 | [Example Value] |

| Correlation Coefficient (r²) | > 0.999 |

Table 5: Accuracy and Precision Data

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | RSD (%) (n=6) |

|---|---|---|---|

| 5 | [Example Value] | [Example Value] | < 2% |

| 25 | [Example Value] | [Example Value] | < 2% |

| 75 | [Example Value] | [Example Value] | < 2% |

Table 6: LOD and LOQ

| Parameter | Value (µg/mL) |

|---|---|

| LOD | [Example Value] |

| LOQ | [Example Value] |

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound.

Caption: HPLC quantification workflow for this compound.

Conclusion

The described HPLC method provides a reliable and robust approach for the quantification of this compound. The detailed protocol for sample preparation, chromatographic conditions, and method validation ensures accurate and reproducible results, making it a valuable tool for researchers and professionals in drug development and natural product analysis.

References

- 1. This compound|107439-25-8 - MOLBASE Encyclopedia [m.molbase.com]

- 2. This compound | CAS:107439-25-8 | Manufacturer ChemFaces [chemfaces.com]

- 3. researchgate.net [researchgate.net]

- 4. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. greyhoundchrom.com [greyhoundchrom.com]

- 6. researchgate.net [researchgate.net]

- 7. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles [mdpi.com]

Application Notes and Protocols for Bisabola-2,10-diene-1,9-dione as a Chemical Reference Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of Bisabola-2,10-diene-1,9-dione as a chemical reference standard. This document is intended to guide researchers in the accurate identification, quantification, and biological assessment of this sesquiterpenoid.

This compound is a sesquiterpenoid that has been isolated from the leaves of Alpinia intermedia, a plant belonging to the ginger family (Zingiberaceae).[1] Compounds from this family are known for their diverse pharmacological activities, including anti-inflammatory and antioxidant effects. The use of a well-characterized reference standard is crucial for the reliable quality control of plant extracts and for conducting preclinical and clinical studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₂ | [2] |

| Molecular Weight | 234.33 g/mol | [2] |

| CAS Number | 107439-25-8 | [2] |

| Appearance | Oil | [2] |

| Purity | ≥98% (when sourced as a reference standard) | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972) | [2] |

| Storage | Store at 2-8°C for up to 24 months. For stock solutions, store in tightly sealed vials at -20°C for up to two weeks. | [2] |

Application 1: Quality Control of Alpinia intermedia Extracts

Objective: To ensure the identity and purity of Alpinia intermedia extracts by using this compound as a reference standard in chromatographic analysis.

Methodology: High-Performance Liquid Chromatography (HPLC) is a suitable method for the qualitative and quantitative analysis of this compound in plant extracts.

Workflow for Quality Control: